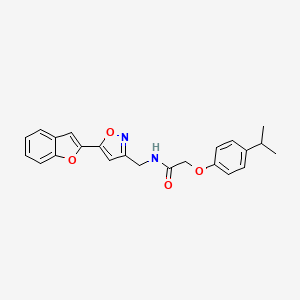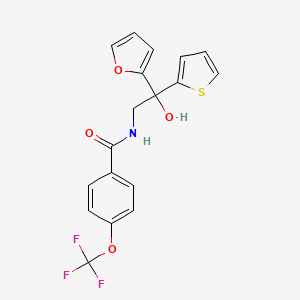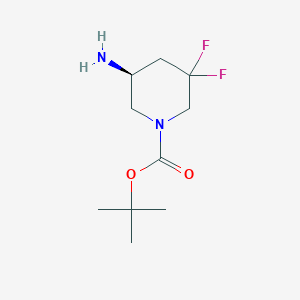![molecular formula C13H18ClF3N4O B2549908 N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride CAS No. 2418663-07-5](/img/structure/B2549908.png)
N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride is a useful research compound. Its molecular formula is C13H18ClF3N4O and its molecular weight is 338.76. The purity is usually 95%.
BenchChem offers high-quality N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
One area of application involves the synthesis and characterization of novel coordination complexes, which include derivatives of pyrazole-acetamide. These complexes have been studied for their structural properties and potential antioxidant activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Another application is in the synthesis of spiro compounds as acetyl-CoA carboxylase inhibitors. A specific synthesis pathway involved creating a unique N-2 tert-butyl pyrazolospirolactam core, which represents a novel class of compounds with potential biological activity, particularly in inhibiting acetyl-CoA carboxylase (Huard et al., 2012).
Development of Conformationally Restricted Glutamic Acid Analogs
Research has also focused on the design and synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs are intended for probing the topologies of different glutamate receptors, demonstrating the compound's relevance in neurochemical research and potential therapeutic applications (Radchenko et al., 2008).
Novel Synthetic Approaches to Non-Natural Spiro-Linked Amino Acids
Additionally, novel synthetic approaches have been developed for the creation of non-natural spiro-linked amino acids. These amino acids, being conformationally rigid analogs of glutamic acid and lysine, have potential applications in the study of protein structure and function, as well as in the development of new pharmaceuticals (Yashin et al., 2019).
Antitumor and Antioxidant Evaluation
There's also interest in the antitumor and antioxidant evaluation of compounds derived from thiadiazoles, showcasing the potential therapeutic applications of compounds related to the chemical structure (Hamama et al., 2013).
Eigenschaften
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)9-2-5-20(19-9)7-11(21)18-10-6-8(17)12(10)3-1-4-12;/h2,5,8,10H,1,3-4,6-7,17H2,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSPFJGQEYKITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)CN3C=CC(=N3)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2549827.png)



![1-({[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2549835.png)
![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)


